N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide
Overview
Description
N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide, also known as CMAA or Chloroacetamide, is a chemical compound with a molecular formula of C9H9ClN2O4. It is a white to light yellow crystalline solid .
Molecular Structure Analysis
The molecular structure of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide consists of a chloro group (Cl), a methoxy group (CH3O), and a nitro group (NO2) attached to a phenyl ring, which is further connected to an acetamide group (CH3CONH) .Physical And Chemical Properties Analysis
N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide has a molecular weight of 244.63 g/mol. It has a predicted density of 1.436±0.06 g/cm3 . The melting point is 185 °C, and the predicted boiling point is 430.2±45.0 °C .Scientific Research Applications
Based on the information available, here is a comprehensive analysis of the scientific research applications of “N-(5-chloro-2-methoxy-4-nitrophenyl)acetamide”:
Intermediate in Synthesis
This compound is reported as an intermediate in the synthesis of glyburide, a medication used to treat type 2 diabetes by increasing insulin production in the pancreas .
Anti-Cancer Agent
Derivatives of this compound have been synthesized and evaluated for their potential as anti-cancer agents. These studies focus on the compound’s ability to inhibit cancer cell growth .
Anti-Inflammatory Activity
Some derivatives have also been tested for their anti-inflammatory activities, which is crucial in the treatment of various inflammatory diseases .
Antiviral Activity
Indole derivatives, which may include this compound, possess antiviral activities, creating interest among researchers for further exploration .
Anti-HIV Activity
There is potential for this compound or its derivatives to be used in anti-HIV activity against various strains of the virus .
Inflammasome Inhibition
There is a possibility that this compound or its derivatives could inhibit the NLRP3 inflammasome, which is involved in amplifying inflammatory responses during acute myocardial infarction .
Mechanism of Action
Target of Action
This compound is a part of a collection of rare and unique chemicals, and its specific targets and their roles are still under investigation .
Mode of Action
The specifics of these interactions and the resulting changes are areas of ongoing research .
Biochemical Pathways
As a unique chemical, it’s likely that this compound interacts with multiple biochemical pathways, but the specifics of these interactions and their downstream effects are still being explored .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
As a unique chemical, it’s likely that this compound has multiple effects at the molecular and cellular levels, but the specifics of these effects are still being explored .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly influence the action of a compound .
properties
IUPAC Name |
N-(5-chloro-2-methoxy-4-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-5(13)11-7-3-6(10)8(12(14)15)4-9(7)16-2/h3-4H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGNEXQCCNUZMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379689 | |
Record name | N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide | |
CAS RN |
22521-37-5 | |
Record name | N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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